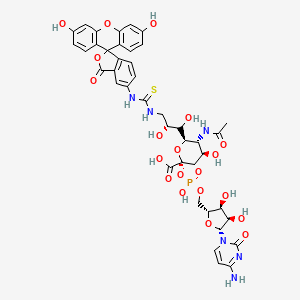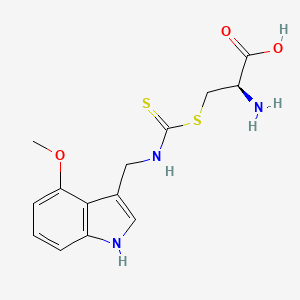
S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine: is a complex organic compound that features a unique combination of an indole moiety, a carbamothioyl group, and an L-cysteine residue. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine typically involves multiple steps. One common approach is to start with the indole derivative, 4-methoxy-1H-indole-3-carbaldehyde, which undergoes a series of reactions including condensation, reduction, and thiolation to introduce the carbamothioyl group. The final step involves coupling with L-cysteine under mild conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamothioyl group, converting it into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce thiol-containing compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: In biological research, S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine is studied for its potential role in modulating biochemical pathways and its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. The carbamothioyl group may interact with thiol groups in proteins, affecting their function. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
- 4-Methoxy-1H-indole-3-carbaldehyde
- (1H-Indol-3-yl)methanamine
- 2-(4-Methoxy-1H-indol-3-yl)acetamide
Uniqueness: S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine is unique due to the presence of both the indole moiety and the L-cysteine residue, which confer distinct chemical and biological properties
特性
分子式 |
C14H17N3O3S2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(4-methoxy-1H-indol-3-yl)methylcarbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-11-4-2-3-10-12(11)8(5-16-10)6-17-14(21)22-7-9(15)13(18)19/h2-5,9,16H,6-7,15H2,1H3,(H,17,21)(H,18,19)/t9-/m0/s1 |
InChIキー |
UJUOKEHOIJDRPY-VIFPVBQESA-N |
異性体SMILES |
COC1=CC=CC2=C1C(=CN2)CNC(=S)SC[C@@H](C(=O)O)N |
正規SMILES |
COC1=CC=CC2=C1C(=CN2)CNC(=S)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
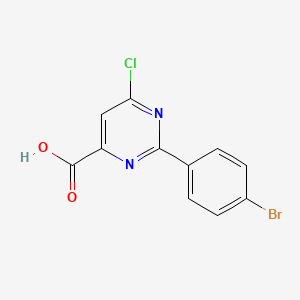
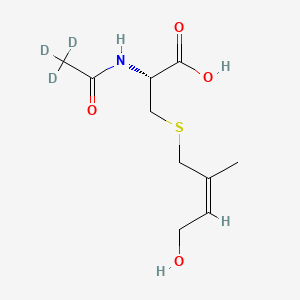


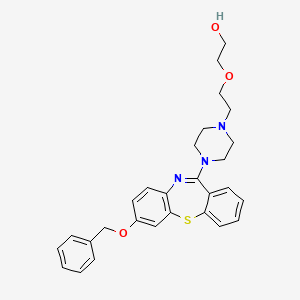
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
